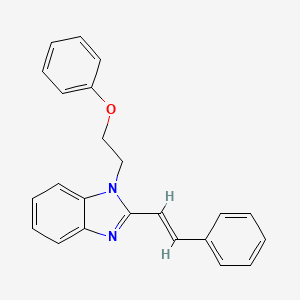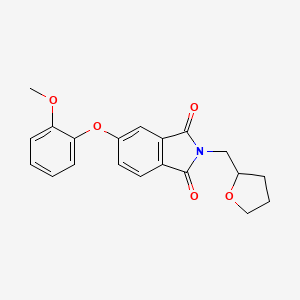
5-(2-methoxyphenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
5-(2-methoxyphenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a potent inhibitor of a specific protein known as Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and progression of various diseases, including cancer and autoimmune disorders.
Mecanismo De Acción
5-(2-methoxyphenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione A exerts its pharmacological effects by inhibiting the activity of BTK, a protein that plays a crucial role in the development and progression of various diseases. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound A leads to the suppression of B-cell activation, proliferation, and survival, ultimately resulting in the inhibition of disease progression.
Biochemical and Physiological Effects:
This compound A has been shown to have potent anti-cancer and anti-inflammatory effects in preclinical studies. Inhibition of BTK by this compound A leads to the suppression of B-cell activation, proliferation, and survival, ultimately resulting in the inhibition of disease progression. In addition, this compound A has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-methoxyphenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione A has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of BTK, which makes it an ideal tool for studying the role of BTK in disease development and progression. However, one limitation of this compound A is its low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the development and use of 5-(2-methoxyphenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione A. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of more soluble analogs of this compound A that can be used in a wider range of experimental settings. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound A in the treatment of various diseases.
Aplicaciones Científicas De Investigación
5-(2-methoxyphenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammation. It has been shown to inhibit BTK, a protein that plays a crucial role in the development and progression of these diseases. In preclinical studies, this compound A has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has also shown potential in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
5-(2-methoxyphenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-24-17-6-2-3-7-18(17)26-13-8-9-15-16(11-13)20(23)21(19(15)22)12-14-5-4-10-25-14/h2-3,6-9,11,14H,4-5,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOMGSNGIGFOFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC3=C(C=C2)C(=O)N(C3=O)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326355 | |
| Record name | 5-(2-methoxyphenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665691 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
431977-98-9 | |
| Record name | 5-(2-methoxyphenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3,5-dimethyl-4,5-dihydroisoxazol-5-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B3973687.png)
![1-[1-(3-bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3973694.png)
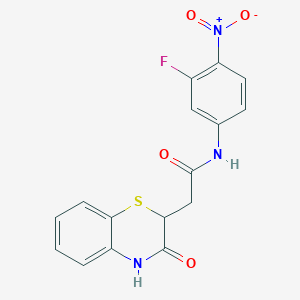
![N-[2-(1H-pyrazol-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3973713.png)
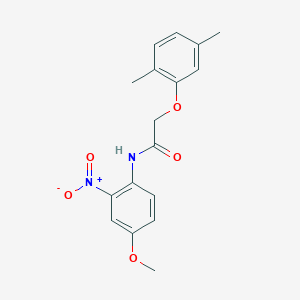
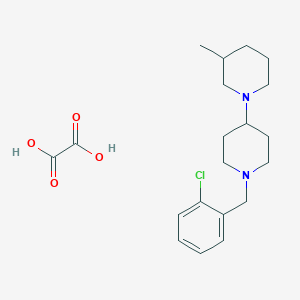
![1-[1-(2-furylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3973721.png)

![methyl 3-[(4,6,7-trimethyl-2-quinazolinyl)thio]propanoate](/img/structure/B3973740.png)
![1-acetyl-17-(4,5-dimethyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3973759.png)
![N-ethyl-3-{[(2-oxo-1,3-oxazolidin-3-yl)acetyl]amino}-N-phenylbenzamide](/img/structure/B3973772.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-butynamide](/img/structure/B3973773.png)

